molecular formula C24H29N5O B11322549 4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide

4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B11322549
M. Wt: 403.5 g/mol
InChI Key: WOSNFAVTFQFBJY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylamino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-amino-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C24H29N5O

Molecular Weight

403.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C24H29N5O/c1-16-25-21(15-22(26-16)29(5)6)27-19-11-13-20(14-12-19)28-23(30)17-7-9-18(10-8-17)24(2,3)4/h7-15H,1-6H3,(H,28,30)(H,25,26,27)

InChI Key

WOSNFAVTFQFBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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